3-Hydroxyphenyltrimethylammonium

Description

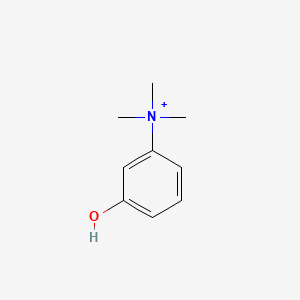

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxyphenyl)-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKWZSUBRGLJBC-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1620-19-5 (bromide), 2498-27-3 (iodide) | |

| Record name | 3-Hydroxyphenyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10188383 | |

| Record name | 3-Hydroxyphenyltrimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3483-84-9 | |

| Record name | 3-Hydroxy-N,N,N-trimethylbenzenaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3483-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphenyltrimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-N,N,N-TRIMETHYLBENZENAMINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8U2MF6NR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization

Classical Synthesis Routes for 3-Hydroxyphenyltrimethylammonium

The traditional synthesis of this compound typically begins with 3-aminophenol (B1664112). The most common classical method is an exhaustive methylation of the amino group. This process, often referred to as the Hofmann exhaustive methylation, involves treating 3-aminophenol with an excess of a methylating agent, such as methyl iodide (CH₃I), in the presence of a base like sodium bicarbonate or potassium carbonate.

The reaction proceeds in several steps:

Initial N-methylation: The primary amine of 3-aminophenol is first methylated to form 3-hydroxy-N-methylaniline.

Second N-methylation: The resulting secondary amine is further methylated to yield 3-hydroxy-N,N-dimethylaniline.

Quaternization: The tertiary amine is then quaternized by a final reaction with methyl iodide to form the desired this compound iodide salt.

Starting Material: 3-Aminophenol

Reagent: Methyl iodide (excess)

Base: Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

Product: this compound iodide

This classical approach, while straightforward, often requires harsh reaction conditions, a large excess of the methylating agent, and can lead to the formation of byproducts, making purification challenging.

Modernized and Optimized Synthetic Approaches

Modern synthetic chemistry aims to improve upon classical methods by enhancing efficiency, yield, and safety. zenodo.org For the synthesis of this compound, modernized approaches focus on milder methylating agents and more efficient catalytic systems.

One optimized approach involves the reductive amination of 3-hydroxybenzaldehyde (B18108) with dimethylamine, followed by quaternization. This method offers better control over the reaction.

Another advanced method utilizes alternative methylating agents like dimethyl sulfate (B86663) or dimethyl carbonate, which can be more reactive and sometimes more economical than methyl iodide. The use of phase-transfer catalysts can also improve the reaction rate and yield by facilitating the interaction between the aqueous and organic phases of the reaction mixture.

| Method | Starting Material | Key Reagents | Advantages |

| Classical | 3-Aminophenol | Excess Methyl Iodide, K₂CO₃ | Simple, well-established |

| Modern | 3-Hydroxybenzaldehyde | Dimethylamine, H₂, Pd/C; then CH₃I | Higher selectivity, milder conditions |

| Alternative | 3-Aminophenol | Dimethyl Carbonate, Base | Greener methylating agent, reduced toxicity |

This interactive table summarizes and compares different synthetic approaches.

Chemo- and Regio-selective Strategies in Synthesis

When synthesizing derivatives of this compound, chemo- and regioselectivity are crucial for obtaining the desired product. nih.gov The molecule has two main reactive sites: the phenolic hydroxyl group and the aromatic ring.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, to selectively alkylate the phenolic hydroxyl group without affecting the aromatic ring, one would use specific reaction conditions. The Williamson ether synthesis, using a base like sodium hydride to deprotonate the phenol (B47542) followed by an alkyl halide, is a common chemoselective strategy.

Regioselectivity concerns the position of a reaction on the aromatic ring. Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on the phenol ring are directed by the existing hydroxyl and trimethylammonium groups. The hydroxyl group is an activating, ortho-, para-director, while the positively charged trimethylammonium group is a deactivating, meta-director. Synthetic strategies must carefully consider the combined directing effects of these groups to achieve substitution at the desired position. nih.govmdpi.com

Synthesis of Structural Analogs and Isosteres for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogs and isosteres is fundamental to medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies. nih.govbirmingham.ac.uk These studies help to identify the key structural features responsible for the biological activity of a compound. For this compound, which is known to be an acetylcholinesterase inhibitor, analogs are synthesized to probe the importance of the quaternary ammonium (B1175870) group, the phenolic hydroxyl group, and their relative positions on the aromatic ring.

Examples of synthetic modifications for SAR studies include:

Varying the alkyl groups on the nitrogen: Replacing the methyl groups with ethyl, propyl, or other alkyl groups to study the effect of steric bulk.

Modifying the hydroxyl group: Converting the hydroxyl group to an ether or an ester to assess the importance of the hydrogen bond-donating ability of the phenol.

Changing the position of the substituents: Synthesizing the ortho- (2-hydroxyphenyltrimethylammonium) and para- (4-hydroxyphenyltrimethylammonium) isomers to understand the optimal substitution pattern for activity.

Ring modification: Replacing the benzene (B151609) ring with other aromatic systems like pyridine (B92270) or thiophene.

| Analog Type | Modification Example | Purpose of SAR Study |

| N-Alkyl Variation | 3-Hydroxyphenylethyldimethylammonium | Investigate steric tolerance at the binding site. |

| O-Functionalization | 3-Methoxyphenyltrimethylammonium | Determine the role of the phenolic hydroxyl group. |

| Positional Isomer | 4-Hydroxyphenyltrimethylammonium | Evaluate the importance of substituent position. |

This interactive table showcases different analog types synthesized for SAR studies.

Introduction of Isotopic Labels for Tracer Studies in Biological Research Models

Isotopic labeling is a technique used to track the passage of a molecule through a biological system. wikipedia.orgmusechem.com By replacing one or more atoms of this compound with their heavier, stable isotopes (e.g., ²H or Deuterium, ¹³C) or radioactive isotopes (e.g., ³H or Tritium (B154650), ¹⁴C), researchers can monitor its absorption, distribution, metabolism, and excretion (ADME). scripps.edu

The trimethylammonium group is a common target for isotopic labeling. The synthesis can be readily adapted to introduce isotopes by using isotopically labeled methyl iodide. For example:

Using ¹³C-labeled methyl iodide (¹³CH₃I) will introduce a ¹³C label.

Using deuterium-labeled methyl iodide (CD₃I) will produce a nonadeuterated trimethylammonium group. nih.gov

Using tritium-labeled methyl iodide (CT₃I) creates a radiolabeled version for sensitive detection.

These labeled compounds are invaluable for quantitative mass spectrometry and positron emission tomography (PET) imaging studies in drug development. washington.edu

Stereochemical Considerations in the Synthesis of Derivatives (if applicable)

The parent compound, this compound, is achiral and does not have any stereoisomers as it possesses a plane of symmetry. However, stereochemical considerations become important when synthesizing derivatives that introduce a chiral center.

For example, if a substituent containing a stereocenter is added to the aromatic ring or to the hydroxyl group, the resulting molecule will be chiral and can exist as a pair of enantiomers. In such cases, stereoselective synthesis would be necessary to produce a single enantiomer. This is particularly important in pharmaceutical research, as different enantiomers of a drug can have vastly different biological activities and metabolic profiles. Methods for achieving this include the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. unibo.itjddhs.com Key considerations include:

Safer Solvents: Replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives such as ethyl acetate, water, or supercritical CO₂. unibo.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. Biocatalysis, using enzymes, can offer high selectivity under mild, environmentally benign conditions.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. nih.gov

For instance, replacing methyl iodide, a toxic and volatile reagent, with dimethyl carbonate, which is a much greener methylating agent, represents a significant step towards a more sustainable synthesis. youtube.com

Mechanistic Investigations of Molecular and Supramolecular Interactions

Enzymatic Inhibition and Activation Kinetics in In Vitro Systems

The primary enzymatic target of 3-Hydroxyphenyltrimethylammonium that has been extensively studied is acetylcholinesterase (AChE), a critical enzyme in the nervous system.

This compound is a potent inhibitor of acetylcholinesterase. nih.gov Kinetic studies have been crucial in elucidating the nature of this inhibition. Research indicates that it acts as a strong inhibitor, with a reported inhibition constant (Ki) of 0.21 µM. nih.gov This high affinity suggests a specific and effective interaction with the enzyme's active site. The mechanism of inhibition is thought to be of a mixed type, as suggested by Lineweaver-Burk plot analysis in studies of similar enzyme-inhibitor systems. ugm.ac.idindexcopernicus.com This implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

Table 1: Kinetic Parameters of Acetylcholinesterase Inhibition

| Inhibitor | Ki (µM) | Inhibition Type |

| This compound | 0.21 nih.gov | Mixed (inferred) ugm.ac.idindexcopernicus.com |

| Choline (B1196258) | 960 nih.gov | Competitive |

The potent inhibitory activity of this compound is attributed to its effective binding to the active site of acetylcholinesterase. nih.gov The active site of AChE is located within a deep and narrow gorge and is comprised of two main subsites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). proteopedia.orgresearchgate.net

The trimethylammonium group of this compound is thought to bind to the anionic site of AChE, which is rich in aromatic amino acid residues like tryptophan (Trp86). nih.govstrategian.com This interaction is primarily a cation-π interaction, where the positive charge of the quaternary ammonium (B1175870) group interacts favorably with the electron-rich aromatic rings of the amino acid residues. strategian.com The phenolic hydroxyl group and the aromatic ring of the inhibitor are also believed to play a crucial role in binding, likely interacting with the esteratic site and other hydrophobic pockets within the active site gorge. nih.gov

Non-covalent interactions are fundamental to the binding of this compound to acetylcholinesterase. A significant contributor to its high-affinity binding is the formation of a hydrogen bond between the phenolic hydroxyl group of the inhibitor and a key amino acid residue in the esteratic site of the enzyme, likely a histidine. nih.gov A solvent isotope effect study, which showed a difference in the inhibition constant in H₂O versus D₂O (H₂OKi/D₂OKi = 0.83 ± 0.04), provides strong evidence for the involvement of hydrogen bonding in the binding process. nih.gov

In addition to hydrogen bonding, cation-π interactions between the trimethylammonium group and aromatic residues in the anionic site are critical for anchoring the inhibitor. nih.govstrategian.com The aromatic spacer of the compound also engages in favorable hydrophobic interactions within the active site. nih.gov These multiple non-covalent interactions collectively contribute to the stable and potent inhibition of acetylcholinesterase by this compound.

While the primary focus of research has been on acetylcholinesterase, the potential for this compound to interact with other esterases or related enzymes is an area of interest. However, based on the available search results, there is no specific information detailing the modulation of other esterases by this compound. General studies on enzyme inhibition often explore the selectivity of an inhibitor for its primary target versus other related enzymes to understand its specificity and potential off-target effects. nih.gov

Biophysical Characterization of Protein-Ligand Complexes

The study of protein-ligand complexes using biophysical techniques provides valuable insights into the molecular interactions, thermodynamics, and structural changes that occur upon binding. A variety of methods are employed for this purpose, each offering unique information. researchgate.netnih.gov

Common Biophysical Techniques for Studying Protein-Ligand Interactions:

| Technique | Information Provided |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). waters.com |

| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics, providing association (kon) and dissociation (koff) rate constants, as well as binding affinity (Kd). nih.gov |

| Differential Scanning Calorimetry (DSC) | Assesses the thermal stability of the protein and the protein-ligand complex, revealing changes in the melting temperature (Tm) upon ligand binding. nih.govwaters.com |

| Circular Dichroism (CD) Spectroscopy | Probes the secondary and tertiary structure of the protein, allowing for the detection of conformational changes upon ligand binding. researchgate.netresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides high-resolution structural information about the protein-ligand complex in solution, including the identification of binding interfaces and conformational changes. nih.gov |

| X-ray Crystallography | Determines the three-dimensional atomic structure of the protein-ligand complex, offering a detailed view of the binding site and interactions. mdpi.com |

| Dynamic Light Scattering (DLS) | Measures the size and aggregation state of the protein and protein-ligand complex, useful for assessing stability and solubility. nih.govwaters.com |

In the context of this compound, biophysical studies have been instrumental in characterizing its interaction with acetylcholinesterase (AChE). Inhibition studies have determined the inhibition constant (Ki) to be 0.21 µM, indicating a high affinity for the enzyme. nih.gov The solvent isotope effect observed in these studies suggests the involvement of hydrogen bonding in the binding process. nih.gov

Further biophysical characterization could involve techniques like ITC to determine the thermodynamic driving forces of the interaction, and DSC to assess the change in thermal stability of AChE upon binding of this compound. Structural methods like X-ray crystallography or NMR spectroscopy would provide a detailed atomic-level picture of the complex, confirming the specific residues involved in binding and the conformational changes that occur.

Investigations of Ionic Channel Modulation Mechanisms in Model Systems

The modulation of ion channels is a key mechanism by which many drugs and toxins exert their physiological effects. nih.gov Ion channels are pore-forming proteins that control the flow of ions across cell membranes, and their activity is crucial for processes like nerve impulse transmission and muscle contraction. nih.gov this compound, through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are themselves ligand-gated ion channels, has the potential to modulate ionic currents. nih.govmdpi.com

Investigations into the mechanisms of ion channel modulation often employ model systems such as Xenopus oocytes or cultured cells (e.g., HEK293 cells) that are engineered to express specific ion channel subtypes. nih.govnih.gov The whole-cell patch-clamp technique is a powerful electrophysiological method used to measure the ionic currents flowing through these channels in response to the application of a ligand. nih.gov

Studies on related compounds and receptor systems provide a framework for understanding how this compound might modulate ion channels. For instance, harmaline (B1672942) and harmane have been shown to reduce voltage-activated calcium, sodium, and potassium channel currents in a concentration-dependent manner. nih.gov In the case of nAChRs, activation by acetylcholine leads to the opening of a channel that is permeable to cations, primarily sodium and calcium. mdpi.com Modulators can affect this process in several ways:

Direct Gating: Some allosteric modulators can directly activate the ion channel in the absence of the primary agonist. nih.gov

Potentiation: Positive allosteric modulators can enhance the current evoked by a sub-maximal concentration of the agonist. nih.gov

Inhibition: Negative allosteric modulators can reduce the agonist-evoked current.

Alteration of Channel Properties: Modulators can change the ion selectivity, single-channel conductance, or the kinetics of channel opening and closing. nih.gov

The interaction of this compound with nAChRs could potentially lead to the modulation of dopamine (B1211576) release, as nAChRs are expressed on dopaminergic terminals in the striatum and their activation stimulates dopamine release. nih.gov This highlights the complex interplay between different neurotransmitter systems that can be influenced by ion channel modulators. Further research using model systems and electrophysiological techniques is needed to precisely define the effects of this compound on the function of various nAChR subtypes.

Exploration of Catalytic Activities of this compound Derivatives

While this compound itself is primarily known as an inhibitor of acetylcholinesterase, the exploration of the catalytic activities of its derivatives opens up new avenues of research. nih.gov The synthesis of derivatives allows for the modification of the parent molecule's structure to potentially introduce or enhance catalytic functions. researchgate.net

One area of interest is the development of catalysts for specific chemical transformations. For example, the catalytic reduction of aromatic nitro compounds to phenylhydroxylamines and their derivatives is an important industrial process. mdpi.comresearchgate.net The design of efficient and selective catalysts for this reaction is an ongoing challenge. mdpi.com Derivatives of this compound could potentially be explored as ligands for metal catalysts or as organocatalysts themselves in such reactions.

Another potential application lies in the field of enzyme inhibition. While the parent compound is an inhibitor, its derivatives could be designed to have different inhibitory profiles or even to act as catalysts for other reactions. For instance, N-(3-hydroxyphenyl)benzamide and its O-derivatives have been synthesized and screened for their inhibitory activity against enzymes like butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. researchgate.net This demonstrates the potential for creating a library of related compounds with diverse biological activities.

The catalytic activity of a molecule is intimately linked to its chemical structure and the functional groups it possesses. By systematically modifying the structure of this compound, for example, by altering the substituents on the phenyl ring or modifying the trimethylammonium group, it may be possible to create derivatives with novel catalytic properties. The evaluation of these derivatives would involve screening them in various catalytic assays to identify any promising candidates for further development.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-HPTMA, these calculations, often employing Density Functional Theory (DFT), provide a detailed picture of its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. science.gov

In studies of cholinesterase inhibitors, a class of compounds to which 3-HPTMA is related, the HOMO-LUMO energy gap has been shown to be a significant contributor to the binding affinity with the target enzyme, acetylcholinesterase (AChE). science.gov While specific DFT calculations for 3-HPTMA are not extensively reported in publicly available literature, data from analogous phenolic and quaternary ammonium (B1175870) compounds suggest the distribution of electron density and the locations of electrophilic and nucleophilic attack.

Table 1: Illustrative Quantum Chemical Properties of a Phenolic Quaternary Ammonium Compound Similar to 3-HPTMA

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 15.2 D | Influences solubility and interactions with polar environments. |

| Mulliken Atomic Charges | ||

| Phenolic Oxygen | -0.65 e | A potential site for hydrogen bonding. |

| Quaternary Nitrogen | +0.85 e | Key for electrostatic interactions with the target protein. |

Note: These are representative values for a molecule with similar functional groups and are intended for illustrative purposes.

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-HPTMA, docking studies are primarily focused on its interaction with acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. science.govplantarchives.org As a metabolite of the AChE inhibitor neostigmine, understanding the binding mode of 3-HPTMA is of significant interest. epdf.pub

Docking simulations place the 3-HPTMA molecule within the active site of AChE, which is characterized by a deep and narrow gorge. The binding is typically stabilized by a network of non-covalent interactions. The quaternary trimethylammonium group is crucial for a cation-π interaction with the indole (B1671886) ring of the tryptophan residue (Trp84) in the catalytic anionic site (CAS) of the enzyme. The hydroxyl group on the phenyl ring can form hydrogen bonds with one or more amino acid residues, such as tyrosine or serine, in the active site.

Molecular dynamics (MD) simulations are then employed to study the stability of the docked complex over time. MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can help to refine the understanding of the interaction energetics. For cholinesterase inhibitors, MD simulations have been used to validate the stability of docked complexes and to analyze the trajectory of the ligand within the binding pocket. science.gov

Table 2: Key Interacting Residues in the Binding of a 3-HPTMA Analog with Acetylcholinesterase (Illustrative)

| Interacting Residue | Type of Interaction | Distance (Å) |

| Trp84 | Cation-π | 3.8 |

| Tyr334 | Hydrogen Bond (with -OH) | 2.9 |

| Phe330 | π-π Stacking | 4.5 |

| Asp72 | Electrostatic | 4.2 |

Note: This table is illustrative and based on common interactions observed for similar ligands in the active site of AChE.

Pharmacophore Modeling for Mechanistic Understanding of Molecular Recognition

Pharmacophore modeling is a powerful tool in medicinal chemistry for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for AChE inhibitors based on the structural features of 3-HPTMA and its analogs would typically include a positively ionizable feature, a hydrogen bond acceptor, and an aromatic ring.

The positively ionizable feature corresponds to the quaternary ammonium group, which is essential for anchoring the ligand in the catalytic anionic site of AChE. The hydrogen bond acceptor is represented by the phenolic hydroxyl group, which can interact with key residues in the active site. The aromatic ring serves as a scaffold and can participate in hydrophobic and π-stacking interactions.

By generating and validating such pharmacophore models, researchers can gain a deeper understanding of the molecular recognition processes involved in the ligand-target interaction. These models can also be used as 3D queries for virtual screening of compound libraries to identify novel molecules with the desired inhibitory activity. science.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For a series of analogs of 3-HPTMA, a QSAR study could elucidate the key molecular descriptors that govern their inhibitory potency against AChE.

These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. A resulting QSAR equation might look like:

pIC₅₀ = c₀ + c₁ * logP + c₂ * E_LUMO + c₃ * MR

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient, E_LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity. The coefficients (c₀, c₁, c₂, c₃) are determined through statistical regression analysis.

Such models are valuable for predicting the activity of newly designed compounds and for providing insights into the mechanism of action. For instance, a positive coefficient for logP would suggest that increased hydrophobicity enhances activity. plantarchives.org

In Silico Screening and Design of Novel Research Probes

The insights gained from quantum chemical calculations, molecular docking, pharmacophore modeling, and QSAR studies can be integrated into a rational, in silico screening and design workflow for novel research probes based on the 3-HPTMA scaffold.

Virtual screening of large chemical databases using a validated pharmacophore model or docking protocol can identify new compounds with the potential to bind to AChE. science.gov Hits from this initial screening can then be subjected to more rigorous computational analysis, including detailed docking studies and MD simulations, to refine the selection.

Furthermore, the structural information from these studies can guide the de novo design of novel molecules. For example, by understanding the key interactions of 3-HPTMA with AChE, chemists can design new analogs with modified substituents on the phenyl ring to enhance binding affinity or to introduce new functionalities, such as a fluorescent tag for use as a research probe to visualize the enzyme in biological systems.

Applications As a Research Tool and Chemical Probe in Experimental Systems

Development and Validation of In Vitro Enzyme Activity Assays

In vitro enzyme assays are fundamental to biochemical and pharmacological research, allowing for the characterization of enzyme kinetics and the screening of potential inhibitors. These assays are often designed to produce a measurable signal, such as a change in color or fluorescence, upon the enzymatic conversion of a substrate to a product. mdpi.com The development of sensitive and reliable assays is crucial for high-throughput screening (HTS) and for understanding the mechanism of action of compounds. axxam.com

Fluorimetric techniques have gained significant traction over traditional spectrophotometric methods due to their enhanced sensitivity, ability to monitor reaction kinetics continuously, and reduced sample volume requirements. mdpi.com In a typical fluorescence-based enzyme assay, a non-fluorescent or weakly fluorescent substrate is converted by an enzyme into a highly fluorescent product, or vice versa. mdpi.com This change in fluorescence intensity is directly proportional to the enzyme's activity.

For instance, a continuous enzyme activity assay was developed to measure phenylalanine hydroxylase (PAH) activity by detecting the increase in L-tyrosine fluorescence. nih.gov This assay proved to be comparable in accuracy to standard discontinuous methods like HPLC. nih.gov Similarly, novel fluorescent probes have been synthesized for detecting enzymes like fatty acid amide hydrolase (FAAH), where the enzymatic hydrolysis of an amide bond leads to the release of a fluorescent aminopyridine derivative. mdpi.com The principles of these assays, which rely on the enzymatic modification of a substrate to produce a fluorescent signal, can be applied to the study of enzymes that interact with 3-Hydroxyphenyltrimethylammonium or its derivatives.

Enzyme assays are not only used to measure the rate of a reaction but also to elucidate the mechanism of enzyme inhibition. axxam.com Different types of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing the enzyme's kinetics in the presence of varying concentrations of the substrate and the inhibitor. axxam.com

Utilization as a Reference Standard in Biochemical and Biophysical Assays

Reference standards are highly purified compounds used as a benchmark for analytical measurements. They are essential for ensuring the accuracy, and reproducibility of experimental results. In the context of biochemical and biophysical assays, a reference standard of this compound or its isotopically labeled counterpart, such as this compound-d3 Iodide, would be used to:

Confirm the identity of the compound in a sample by comparing its analytical properties (e.g., retention time in chromatography, mass-to-charge ratio in mass spectrometry) with that of the standard.

Quantify the concentration of the compound in a sample by creating a calibration curve with known concentrations of the reference standard.

Assess the purity of a synthesized or isolated batch of the compound.

LGC Standards, a supplier of reference materials, provides this compound-d3 Iodide, indicating its use in analytical and research applications where a stable isotope-labeled internal standard is required for accurate quantification. lgcstandards.com

Interactive Table: Applications of Reference Standards

| Application | Description |

| Identity Confirmation | Comparing analytical properties of a sample to the reference standard to verify the compound's presence. |

| Quantification | Creating a calibration curve with the reference standard to determine the concentration of the compound in a sample. |

| Purity Assessment | Comparing the purity profile of a sample against the highly purified reference standard. |

Application in Isolated Tissue Preparations for Physiological Mechanism Studies

Isolated tissue bath experiments are a classic pharmacological technique used to study the effects of compounds on the contractility of smooth and cardiac muscle. nih.govnih.gov This ex vivo method allows for the investigation of drug-receptor interactions and physiological responses in a controlled environment, bridging the gap between in vitro biochemical assays and in vivo studies. nih.gov

In a typical setup, a piece of tissue, such as a rat thoracic aorta or guinea-pig ileum, is suspended in a bath containing a physiological salt solution, and its contractions are measured using a force transducer. nih.govnih.gov This technique can be used to:

Construct concentration-response curves to determine the potency and efficacy of an agonist. nih.gov

Investigate the mechanism of action of a compound by observing its effect on tissue responses to known agonists or antagonists.

Study the role of different receptor subtypes in mediating a physiological response.

For example, the cyclic choline (B1196258) analogue 3-hydroxy-N,N-dimethylpiperidinium was studied in a mouse hemidiaphragm preparation to investigate its accumulation and metabolism in nerve endings. nih.govnih.gov Its acetylated metabolite was then tested on the frog rectus abdominis muscle and guinea-pig ileum to assess its potency at nicotinic and muscarinic receptors, respectively. nih.govnih.gov This demonstrates how isolated tissue preparations can be used to characterize the pharmacological profile of a compound and its metabolites.

Use in Autoradiography and Imaging Studies in Ex Vivo Tissue Slices

Autoradiography is a powerful imaging technique that allows for the visualization of the distribution of radiolabeled compounds within tissues and organs. nih.govresearchgate.net This method provides high-resolution spatial information about where a drug or molecule binds, which is crucial for understanding its mechanism of action and identifying its target sites. nih.gov

The basic principle of autoradiography involves exposing a tissue section containing a radiolabeled substance to a photographic emulsion or a phosphor imaging plate. nih.govresearchgate.net The radiation emitted by the radiolabel creates an image on the detector, revealing the location and concentration of the compound in the tissue. nih.gov This technique can be performed at both the macroscopic (whole-body autoradiography) and microscopic (microautoradiography) levels. nih.govresearchgate.net

When a radiolabeled version of this compound is administered to an animal, ex vivo autoradiography of tissue slices can reveal its uptake and binding sites in various organs, particularly in the brain and peripheral nervous system where cholinergic signaling is prominent. By using different radioligands, such as those labeled with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), researchers can study the distribution of receptors and transporters. nih.govresearchgate.net For instance, autoradiography has been used to demonstrate changes in serotonin (B10506) 5-HT2 receptor binding in the rat cortex following chronic antidepressant treatment. nih.gov Similarly, this technique could be employed to investigate how this compound or its derivatives interact with and modulate cholinergic targets in different brain regions or other tissues.

Role in Advancing Understanding of Cholinergic Signaling Pathways in Research Models

The cholinergic system, which utilizes acetylcholine (B1216132) (ACh) as its primary neurotransmitter, plays a critical role in a wide range of physiological functions, including learning, memory, and muscle control. mdpi.comtaurx.com Dysregulation of cholinergic signaling is implicated in several neurological disorders, most notably Alzheimer's disease. mdpi.com

Research models, both in vitro and in vivo, are essential for dissecting the complexities of cholinergic pathways. Compounds that interact with components of the cholinergic system, such as receptors, transporters, and enzymes, are invaluable tools in this research.

This compound and its analogues can serve as probes to investigate various aspects of cholinergic transmission. For example, the cyclic analogue 3-hydroxy-N,N-dimethylpiperidinium was shown to be a precursor to a "false" cholinergic transmitter. nih.govnih.gov It is taken up by cholinergic nerve terminals, acetylated, and then released upon stimulation, but its acetylated form is a much weaker agonist at both nicotinic and muscarinic receptors compared to acetylcholine. nih.govnih.gov Studying such false transmitters helps to elucidate the structural requirements for substrate recognition by choline acetyltransferase and for agonist activity at cholinergic receptors.

Furthermore, by examining the effects of such compounds in different research models, scientists can gain insights into the physiological and pathological roles of specific cholinergic pathways. For instance, understanding how a compound modulates acetylcholine release in the hippocampus can provide clues about its potential effects on learning and memory. taurx.com The development of novel compounds that selectively target different components of the cholinergic system continues to be an active area of research for the treatment of cholinergic-related disorders. mdpi.com

Development of Fluorescent or Affinity Probes for Biological Target Identification and Validation

Identifying the molecular targets of bioactive compounds is a critical step in drug discovery and chemical biology. rsc.org Affinity-based probes and fluorescent probes are powerful tools designed for this purpose. nih.gov

Affinity-based probes typically consist of three components: a pharmacophore (the part of the molecule that binds to the target), a reactive group (often photoactivatable) that forms a covalent bond with the target, and a reporter tag (such as biotin) for detection and purification. mdpi.comnih.gov This approach, known as affinity-based protein profiling (AfBPP), allows for the identification of target proteins even when the interaction is reversible and has moderate affinity. nih.govresearchgate.net

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon binding to a target or being modified by an enzyme. mdpi.comnih.gov These probes are widely used in high-throughput screening and for visualizing biological processes in living cells. nih.govnih.gov The design of fluorescent probes often involves linking a fluorophore to a recognition moiety. mdpi.com

Derivatives of 3-hydroxyphenyl-containing scaffolds have been utilized in the development of such probes. For example, fluorescent probes have been developed from 3-hydroxyphthalimide and 3-hydroxychromone derivatives. nih.govresearchgate.netresearchgate.net These probes can be designed to detect specific analytes or enzyme activities based on mechanisms like excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net While not directly derived from this compound, the chemical principles used in creating these probes could be applied to develop specific tools for studying cholinergic targets. By modifying the this compound structure to include a photoreactive group or a fluorophore, researchers could create novel probes to identify and validate its binding partners within the complex environment of a cell or organism. fapesp.br

Interactive Table: Comparison of Probe Types

| Probe Type | Mechanism | Key Components | Primary Application |

| Affinity-based Probe | Covalent labeling of target protein, often light-induced. | Pharmacophore, Reactive Group, Reporter Tag (e.g., Biotin). | Identification and isolation of target proteins. rsc.orgnih.gov |

| Fluorescent Probe | Change in fluorescence upon binding or enzymatic reaction. | Fluorophore, Recognition Moiety. | High-throughput screening, cellular imaging. mdpi.comnih.gov |

Emerging Research Directions and Future Perspectives

Integration with Advanced Biological Tools and Technologies (e.g., Optogenetics, Chemogenetics in in vitro or animal models)

The advent of powerful techniques like optogenetics and chemogenetics has revolutionized the study of neural circuits and cellular signaling with unprecedented precision. nih.govnih.gov While direct studies integrating 3-Hydroxyphenyltrimethylammonium with these technologies are still nascent, its well-defined interaction with acetylcholinesterase presents a compelling case for its future use in these sophisticated experimental paradigms.

Chemogenetics, particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), offers a way to remotely control cell signaling. nih.gov A potential application for this compound lies in the validation and modulation of chemogenetically-controlled cholinergic systems. For instance, in animal models expressing DREADDs in specific cholinergic neurons, this compound could be used as a pharmacological tool to independently verify the functional consequences of acetylcholinesterase inhibition within the targeted circuit. This would help to dissect the specific contributions of enzymatic activity versus receptor activation in producing a particular behavioral or physiological outcome.

Similarly, in the realm of optogenetics, which uses light to control the activity of genetically modified neurons, this compound could serve as a valuable control or potentiating agent. nih.gov For example, in studies where optogenetic stimulation is used to activate cholinergic neurons, the concurrent administration of this compound could help to amplify and prolong the effects of released acetylcholine (B1216132), allowing researchers to study the downstream consequences of enhanced cholinergic signaling in a more controlled manner. The rapid and short-acting nature of edrophonium (B1671111) makes it particularly suitable for such temporal studies. drugbank.com

Exploration of Novel Interactions in Unconventional Biological Systems

The biological activities of this compound have been predominantly studied in mammalian systems, particularly in the context of neuromuscular junctions and the central nervous system. However, there is a growing interest in exploring its interactions within unconventional biological systems, which could reveal novel mechanisms of action and broader biological relevance.

An intriguing area of research is the study of how this compound and its derivatives interact with cholinesterases from non-mammalian species. Research has already been conducted on the inhibition of acetylcholinesterase from the head of the housefly (Musca domestica) by esters of (m-hydroxyphenyl)trimethylammonium iodide. nih.gov Such comparative studies can provide valuable insights into the evolutionary conservation of the enzyme's active site and can inform the design of species-specific inhibitors, for example, in the development of novel insecticides.

Furthermore, the field of synthetic biology, which involves the design and construction of new biological parts, devices, and systems, offers a unique platform for studying this compound. nih.gov One could envision the creation of synthetic biological circuits in bacteria or yeast that incorporate a mammalian or insect acetylcholinesterase gene. These engineered organisms could then be used as high-throughput screening platforms to identify novel inhibitors or to study the effects of environmental quaternary ammonium (B1175870) compounds on cholinergic systems in a simplified and controlled environment.

The exploration of this compound's effects on extremophiles, microorganisms that thrive in extreme environments, is another untapped research area. While speculative, investigating its impact on the enzymes and membranes of these robust organisms could lead to the discovery of novel biocatalysts or extremophilic enzymes with unique properties.

Design of Next-Generation Chemical Probes for Specific Mechanistic Inquiries

The well-defined structure-activity relationship of this compound as a cholinesterase inhibitor makes it an excellent scaffold for the design of next-generation chemical probes. youtube.com These probes are essential tools for elucidating the complex roles of enzymes in biological processes.

Activity-based probes (ABPs) are a class of chemical probes that covalently label the active site of an enzyme, providing a direct measure of its catalytic activity. nih.govnih.gov The this compound moiety could serve as the "warhead" of an ABP designed to target acetylcholinesterase. By chemically modifying the edrophonium structure to include a photoreactive group (for photo-affinity labeling) and a reporter tag (such as a fluorophore or a biotin (B1667282) molecule), researchers could create powerful tools to visualize, isolate, and identify active cholinesterases in complex biological samples. This would be invaluable for studying changes in enzyme activity in disease states or in response to drug treatment.

Moreover, the development of fluorescently labeled this compound derivatives could enable the real-time imaging of cholinesterase activity in living cells and tissues. Such probes would allow for a more dynamic understanding of cholinergic signaling and could be used to screen for new drugs that modulate enzyme activity. The design of such probes can be inspired by the successful development of probes for other enzyme classes. nih.govyoutube.comnih.govresearchgate.net

The synthesis of a library of this compound derivatives with systematic modifications to the phenyl ring and the trimethylammonium group could also lead to the discovery of probes with enhanced selectivity for different cholinesterase subtypes or even for other, as-yet-unidentified protein targets. sciencepublishinggroup.comnih.gov

Challenges and Opportunities in Mechanistic Research of Quaternary Ammonium Compounds

While this compound offers a valuable model for studying the biological effects of quaternary ammonium compounds (QACs), significant challenges and opportunities remain in understanding their detailed mechanisms of action.

A major challenge is the potential for off-target effects. Although this compound is known to primarily target acetylcholinesterase, like other QACs, its cationic and amphiphilic nature could lead to interactions with other biological molecules, such as ion channels and membrane lipids. acs.org Elucidating these off-target interactions is crucial for a complete understanding of its pharmacological profile and for predicting potential side effects. Advanced proteomic and lipidomic approaches will be necessary to identify these secondary binding partners.

The metabolism of this compound and other QACs is another area that requires further investigation. While it is known to be a metabolite of neostigmine, its own metabolic fate is not fully characterized. inrae.fr Understanding how the body processes and eliminates these compounds is essential for assessing their long-term safety and for designing new QACs with improved pharmacokinetic properties.

The potential for the development of resistance to QACs, including enzymatic inhibitors like this compound, is a significant concern, particularly in the context of their widespread use as disinfectants and antiseptics. nih.gov Mechanistic studies are needed to understand how mutations in the target enzyme or changes in cellular efflux mechanisms can lead to reduced sensitivity.

These challenges also present opportunities. The well-understood interaction of this compound with its primary target provides a solid foundation for designing novel QACs with enhanced selectivity and reduced off-target effects. By systematically modifying its structure, it may be possible to develop new therapeutic agents with improved efficacy and safety profiles for a range of conditions beyond myasthenia gravis. nih.govmdpi.com

Potential Non-Biological Academic Applications (e.g., Materials Science, Analytical Standards)

Beyond its biological and pharmacological significance, this compound and its derivatives have potential applications in non-biological academic fields, particularly in materials science and as analytical standards.

In analytical chemistry, highly pure forms of chemical compounds are essential for the calibration of instruments and the validation of analytical methods. scbt.com Given its well-defined chemical structure and properties, this compound could be produced and certified as an analytical standard for use in quantitative analyses, for example, in environmental monitoring of QACs or in quality control of pharmaceutical preparations. myshopify.comsigmaaldrich.com

The unique chemical structure of this compound, with its charged quaternary ammonium group and its phenolic hydroxyl group, also suggests potential applications in materials science. The cationic nature of the trimethylammonium group could be exploited in the design of functional polymers, where it could serve as a site for electrostatic interactions or as a phase-transfer catalyst. mdpi.com For instance, it could be incorporated into polymer resins for ion-exchange chromatography or as a component of antimicrobial coatings for materials.

Furthermore, the rigid and well-defined shape of the molecule could potentially be used in the field of molecular imprinting, a technique used to create synthetic polymers with specific recognition sites for a target molecule. This compound could be used as a template molecule to create nano-cavities in polymers that are specifically designed to bind other quaternary ammonium compounds, which could have applications in sensing or separation technologies.

The synthesis of derivatives of this compound can also serve as a platform for exploring new chemical reactions and for the development of novel synthetic methodologies in organic chemistry.

Q & A

Basic Research Questions

Q. What is the metabolic pathway of 3-hydroxyphenyltrimethylammonium (3-OHPTMA) in mammalian systems?

- Answer: 3-OHPTMA is a metabolite of neostigmine, formed via oxidative demethylation by hepatic microsomal enzymes . After intramuscular administration in rats, ~20% of the dose is excreted unchanged in urine within the first hour, while glucuronide conjugation becomes dominant thereafter. By 24 hours, 76.8% of the dose is excreted, primarily as the glucuronide conjugate . The delayed conjugation kinetics suggest that hepatic glucuronidation is rate-limiting, influencing its pharmacological duration .

Q. What methodological approaches are used to quantify 3-OHPTMA and its metabolites in biological samples?

- Answer: Radiolabeled ³⁴C-3-OHPTMA is employed to track excretion and distribution. Urine and liver samples are analyzed via paper electrophoresis at pH 6.9, separating free 3-OHPTMA (10–13 cm migration) from its glucuronide conjugate (5–9 cm). Enzymatic hydrolysis with β-glucuronidase (e.g., Ketodase) confirms conjugate identity, followed by scintillation counting for quantification . Liver accumulation studies show >90% of radioactivity is conjugated, validated via enzymatic treatment .

Advanced Research Questions

Q. How does dose-dependent pharmacokinetics influence the clearance of 3-OHPTMA in rat models?

- Answer: At low plasma concentrations, 3-OHPTMA clearance exceeds inulin clearance (a glomerular filtration marker), indicating active tubular secretion. However, saturation occurs at higher doses, reducing clearance ratios (e.g., 1.75 at 0.5 μg/mL vs. 1.2 at 5 μg/mL). This nonlinearity suggests transporter-mediated renal excretion, critical for predicting therapeutic windows in dose-escalation studies . Refer to Table 3 in for dose-concentration-clearance correlations.

Q. What are the implications of hepatic accumulation and delayed glucuronidation on 3-OHPTMA's pharmacological action?

- Answer: Over 20% of the dose accumulates in the liver within 1 hour, with slow decline (15% remaining at 2 hours). Delayed glucuronidation in the liver prolongs systemic exposure to free 3-OHPTMA, enhancing its anticholinesterase activity. However, impaired hepatic or renal function may exacerbate toxicity due to reduced conjugation and excretion . This is particularly relevant in neonates or patients with organ dysfunction .

Q. How do structural modifications of 3-OHPTMA impact its anticurare activity and toxicity?

- Answer: Ethylation of the quaternary ammonium group (e.g., Ro 2-3198) reduces toxicity while retaining anticurare efficacy compared to 3-OHPTMA (Ro 2-2561). Substitutions like hydroxyl groups in the 2- or 4-positions diminish activity, whereas trifluoromethyl derivatives (e.g., 3-trifluoromethylphenyltrimethylammonium hydroxide) alter solubility and metabolic stability . Structure-activity relationship (SAR) studies prioritize balancing ionic character (for receptor binding) and lipophilicity (for tissue penetration) .

Q. What contradictions exist between in vitro and in vivo metabolic studies of 3-OHPTMA?

- Answer: In vitro microsomal assays show rapid conversion of neostigmine to 3-OHPTMA, but in vivo studies reveal delayed glucuronide formation. This discrepancy highlights the role of competing pathways (e.g., renal excretion of unmetabolized neostigmine) and tissue-specific enzyme activity. Researchers must integrate in vitro kinetic data with in vivo biodistribution profiles to model metabolic flux accurately .

Q. How is 3-OHPTMA utilized in acetylcholinesterase reactivation studies?

- Answer: 3-OHPTMA acts as a reversible inhibitor in enzyme reactivation assays. For example, it competes with phenyl-3-pyridylketoxime methiodide for binding to methanesulfonate-inhibited acetylcholinesterase, enabling quantification of reactivation rates. Such studies inform antidote development for organophosphate poisoning .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.